molecular formula C11H18O5S B14511423 Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate CAS No. 63305-85-1

Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate

Cat. No.: B14511423
CAS No.: 63305-85-1
M. Wt: 262.32 g/mol
InChI Key: RHIOEGMCLGMXFE-UHFFFAOYSA-N
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Description

Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate is an organic compound with a complex structure that includes an ester functional group, a methanesulfonyl group, and a conjugated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable ester with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions followed by sulfonylation. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group is a good leaving group, making the compound reactive in substitution reactions. The ketone group can participate in nucleophilic addition reactions, and the ester group can undergo hydrolysis under acidic or basic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(methanesulfonyl)-4-methyl-6-oxohept-4-enoate is unique due to the combination of functional groups it possesses, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

63305-85-1

Molecular Formula

C11H18O5S

Molecular Weight

262.32 g/mol

IUPAC Name

ethyl 4-methyl-2-methylsulfonyl-6-oxohept-4-enoate

InChI

InChI=1S/C11H18O5S/c1-5-16-11(13)10(17(4,14)15)7-8(2)6-9(3)12/h6,10H,5,7H2,1-4H3

InChI Key

RHIOEGMCLGMXFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=CC(=O)C)C)S(=O)(=O)C

Origin of Product

United States

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